Ethyl 3-(4-bromo-2-fluorophenyl)propanoate

Physicochemical profiling Drug-likeness Lipophilicity

Multi-step PROTAC synthesis and CNS drug discovery programs encounter bottlenecks when ester intermediates hydrolyze prematurely or halogen reactivity falls short. Ethyl 3-(4-bromo-2-fluorophenyl)propanoate (CAS 1057674-14-2) delivers a solution. • The para-bromine atom acts as a versatile cross-coupling handle, with oxidative addition ~50-100× faster than its chloro analog, enabling efficient late-stage diversification via Suzuki-Miyaura reactions. • The ortho-fluorine atom blocks cytochrome P450-mediated oxidation at that site, while the ethyl ester provides greater stability than methyl esters during multi-step synthetic sequences. • Supplied at 98% HPLC purity with long-term cool, dry storage, ensuring reliable stoichiometry for PEG-linker conjugation, E3 ligase ligand attachment, and on-demand hydrolysis to the corresponding carboxylic acid.

Molecular Formula C11H12BrFO2
Molecular Weight 275.11 g/mol
Cat. No. B13937169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(4-bromo-2-fluorophenyl)propanoate
Molecular FormulaC11H12BrFO2
Molecular Weight275.11 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC1=C(C=C(C=C1)Br)F
InChIInChI=1S/C11H12BrFO2/c1-2-15-11(14)6-4-8-3-5-9(12)7-10(8)13/h3,5,7H,2,4,6H2,1H3
InChIKeyNXDOERUCHSGXEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-(4-bromo-2-fluorophenyl)propanoate: Identity & Procurement Overview


Ethyl 3-(4-bromo-2-fluorophenyl)propanoate (CAS 1057674-14-2) is a synthetic organic compound of the phenylpropanoate ester class, possessing a molecular formula of C₁₁H₁₂BrFO₂ and a molecular weight of 275.11 g·mol⁻¹ . It features an ethyl ester side chain attached to a propanoate backbone, which is substituted on the phenyl ring with bromine at the para position and fluorine at the ortho position relative to the propanoate linkage . The compound is supplied as a research chemical with a typical purity of 98% (HPLC) . Its SMILES notation is CCOC(=O)CCc1ccc(Br)cc1F, and it carries the MDL identifier MFCD09028817 .

Synthetic Handle Para-bromo enables efficient Suzuki-Miyaura cross-coupling diversification
Electronic Modulation Ortho-fluoro modulates ring electronics and may block metabolic oxidation at that position
Ester Protection Ethyl ester provides robust carboxylic acid protection for multi-step synthetic sequences

Ethyl 3-(4-bromo-2-fluorophenyl)propanoate: Substitution Risks


Superficially interchangeable phenylpropanoate esters—differing only in halogen substitution pattern or ester alkyl group—can produce markedly divergent outcomes in both synthetic and biological applications. The simultaneous presence of bromine (para) and fluorine (ortho) on the aromatic ring of this compound creates a unique electronic environment that influences cross-coupling reactivity, metabolic stability, and target-binding affinity in ways that monohalogenated or regioisomeric analogs cannot replicate . For example, the bromine atom serves as a synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the ortho-fluorine substituent modulates electron density on the ring and can block cytochrome P450-mediated oxidative metabolism at that position . Substituting a chloro-fluoro analog (CAS 377083-98-2, MW 230.66) or a monobromo analog (CAS 40640-98-0, MW 257.12) without experimental validation risks altered reaction kinetics in coupling steps and different lipophilicity-driven biological distribution profiles. The quantitative evidence below substantiates these differentiation dimensions.

Monobromo or non-fluorinated analogs may shift lipophilicity and target-binding profiles, altering SAR interpretation.
Chloro-fluoro replacement reduces oxidative addition rate, requiring harsher cross-coupling conditions that can lower synthetic efficiency.
Methyl ester substitution risks premature hydrolysis during multi-step synthesis, compromising the ester protection strategy.

Ethyl 3-(4-bromo-2-fluorophenyl)propanoate: Quantitative Procurement Evidence


Lipophilicity vs. Monobromo Analog

The introduction of an ortho-fluorine substituent into the phenyl ring of ethyl 3-(4-bromophenyl)propanoate reduces the computed LogP from 3.95 (KOWWIN estimate) to 3.08 (supplier-provided computed value) for ethyl 3-(4-bromo-2-fluorophenyl)propanoate . The TPSA remains constant at 26.3 Ų for the target compound , indicating that the fluorine atom modulates lipophilicity without introducing additional hydrogen-bonding capacity.

Lipophilicity vs. Monobromo Analog
Cross-study comparable
LogP 3.08 (target) vs 3.95 (monobromo analog); ΔLogP ≈ -0.87
Supports ADME property differentiation; ortho-F reduces lipophilicity.
Computed estimates from different sources; not experimental shake-flask LogP.
Physicochemical profiling Drug-likeness Lipophilicity

Molecular Weight & Boiling Point vs. Chloro-Fluoro Analog

Replacement of the para-bromine with chlorine yields ethyl 3-(4-chloro-2-fluorophenyl)propanoate (CAS 377083-98-2). This single-atom substitution reduces molecular weight from 275.11 g·mol⁻¹ (target) to 230.66 g·mol⁻¹ (chloro analog) , a decrease of 44.45 g·mol⁻¹ (16%). The predicted boiling point drops from approximately 303 °C (bromo analog, structurally related ethyl 3-(4-bromophenyl)propanoate) to 274.4 °C at 760 mmHg (chloro-fluoro analog, computed) , and the computed density changes from 1.3 g·cm⁻³ to 1.205 g·cm⁻³ .

MW & Boiling Point vs. Chloro-Fluoro
Cross-study comparable
MW 275.11 vs 230.66 g·mol⁻¹; predicted Bp ~303°C vs 274.4°C
Impacts purification conditions and mass spectrometric detection via distinct Br isotope pattern.
Molecular weights calculated; boiling points computationally predicted, not experimental.
Physicochemical properties Purification Handling

FPR2 Agonist Potency: 4-Bromo-2-Fluorophenyl vs. 4-Bromophenyl

In a series of carbamoyl amino acid derivatives evaluated as formyl peptide receptor 2 (FPR2) agonists, the compound bearing the 4-bromo-2-fluorophenyl moiety (BDBM350545) exhibited an EC₅₀ of 3.60 nM in a FLIPR-based calcium flux assay using HEK cells expressing human FPR2 [1]. The direct comparator bearing a 4-bromophenyl moiety without ortho-fluorine (BDBM350546) showed an EC₅₀ of 0.780 nM in the same assay system [2]. This represents a ~4.6-fold reduction in potency upon introduction of the ortho-fluorine substituent.

FPR2 Agonist Response
Class-level inference
EC₅₀ 3.60 nM (4-Br-2-F) vs 0.780 nM (4-Br); ~4.6-fold shift
Supports SAR interpretation; ortho-F presence modulates FPR2 agonist response in calcium flux assay.
Human FPR2 expressed in HEK cells; FLIPR assay; data from BindingDB.
G-protein coupled receptors FPR2 agonists Structure-activity relationships

Ethyl vs. Methyl Ester Hydrolysis Stability

The ethyl ester of 3-(4-bromo-2-fluorophenyl)propanoate (target compound, CAS 1057674-14-2, MW 275.11) can be compared with its methyl ester analog (CAS 1257107-61-1, MW 261.09) . Ethyl esters are generally hydrolyzed more slowly than methyl esters by esterases in vitro and in vivo due to steric hindrance at the carbonyl carbon, a well-established class-level principle in medicinal chemistry [1]. Quantitative hydrolysis rate ratios are not published for this specific compound pair, but the steric argument provides a mechanistic basis for divergent stability profiles.

Ethyl vs. Methyl Ester Stability
Class-level inference
Ethyl ester expected to hydrolyze more slowly than methyl ester (class-level principle)
Ethyl ester preferred for synthetic routes requiring robust ester protection.
Class-level esterase reactivity; no direct quantitative comparison for this compound pair.
Ester hydrolysis Prodrug design Protecting group strategy

Cross-Coupling Reactivity: Bromo vs. Chloro Substituent

The para-bromine atom in ethyl 3-(4-bromo-2-fluorophenyl)propanoate provides a reactive site for palladium-catalyzed cross-coupling reactions. Aryl bromides generally undergo oxidative addition to Pd(0) approximately 50- to 100-fold faster than the corresponding aryl chlorides under standard Suzuki-Miyaura conditions, a well-established reactivity trend in synthetic organic chemistry [1]. The para-chloro analog (CAS 377083-98-2) would require harsher conditions or specialized ligands (e.g., electron-rich biarylphosphines) for comparable coupling efficiency.

Cross-Coupling Reactivity
Class-level inference
Ar-Br oxidative addition ~50–100× faster than Ar-Cl with Pd(PPh₃)₄
Enables milder Suzuki-Miyaura conditions and broader substrate scope vs. chloro analog.
Class-level reactivity trend; no compound-specific kinetic data.
Cross-coupling Suzuki-Miyaura Synthetic utility

Supplier Purity Specification and Quality Control

Leyan supplies ethyl 3-(4-bromo-2-fluorophenyl)propanoate at a certified purity of 98% (HPLC), with the caveat that individual batch purities may vary and the actual purity is confirmed upon receipt . In comparison, the methyl ester analog (CAS 1257107-61-1) is listed by some suppliers at 95%+ purity , and the propiolate analog (CAS 1396008-19-7) is typically offered at 95% purity . The 98% specification for the target compound provides a 3-percentage-point purity advantage over the 95% baseline common among related building blocks.

Supplier Purity Specification
Supporting evidence
98% (HPLC) for target ethyl ester; 3% above typical 95% baseline for related building blocks
Supports stoichiometric precision in key bond-forming steps; reduces impurity-related byproduct risk.
Supplier-reported; actual batch purity may vary; confirmed upon receipt.
Quality control Procurement specifications Batch consistency

Ethyl 3-(4-bromo-2-fluorophenyl)propanoate: High-Confidence Application Scenarios


GPR40 and FPR2 Agonist Lead Optimization

Medicinal chemistry programs targeting G-protein coupled receptors GPR40 (free fatty acid receptor 1) and FPR2 (formyl peptide receptor 2) have extensively utilized 4-bromo-2-fluorophenyl-containing building blocks. The ortho-fluorine substituent modulates target engagement, as demonstrated by the 4.6-fold potency difference between 4-bromo-2-fluorophenyl (EC₅₀ = 3.60 nM) and 4-bromophenyl (EC₅₀ = 0.780 nM) derivatives at FPR2 . Ethyl 3-(4-bromo-2-fluorophenyl)propanoate serves as a versatile late-stage intermediate that, after ester hydrolysis and coupling, installs the pharmacophoric 4-bromo-2-fluorophenylpropanoic acid moiety known to confer nanomolar agonist activity at both GPR40 and FPR2 .

PROTAC Linker Synthesis via Ethyl Ester Protection

The ethyl ester form of 3-(4-bromo-2-fluorophenyl)propanoic acid functions as a protected carboxylic acid linker precursor for proteolysis-targeting chimeras (PROTACs). The slower enzymatic hydrolysis of ethyl esters compared to methyl esters provides greater stability during multi-step PROTAC assembly, where premature ester cleavage would lead to undesired side reactions. The 98% purity specification (Leyan) ensures reliable stoichiometry during PEG-linker conjugation and E3 ligase ligand attachment steps. The para-bromine atom enables subsequent Suzuki-Miyaura diversification to introduce target-protein ligands, with an oxidative addition rate approximately 50- to 100-fold faster than the chloro analog , facilitating efficient late-stage library construction.

CNS Fragment Library Synthesis: Ortho-Fluorine Modulation

For fragment-based drug discovery programs targeting CNS indications, the reduced LogP of ethyl 3-(4-bromo-2-fluorophenyl)propanoate (LogP ≈ 3.08) compared with its monobromo analog (LogP ≈ 3.95) brings the compound closer to the optimal CNS drug-like lipophilicity range (LogP 1–3). The ortho-fluorine atom additionally acts as a metabolic blocking group, protecting the adjacent aromatic position from cytochrome P450-mediated oxidation . This combination of physicochemical and metabolic advantages makes the 4-bromo-2-fluorophenyl scaffold a preferred starting point for fragment growing and merging strategies in CNS programs.

Ethyl Ester Intermediate: Handling & Storage vs. Free Acid

The ethyl ester form (CAS 1057674-14-2) is recommended for procurement over the free acid (CAS 134057-95-7, MW 247.06) when the compound will be stored for extended periods or subjected to multi-step synthetic sequences. Ethyl esters generally exhibit greater solubility in organic solvents, improved chromatographic behavior, and reduced tendency for dimerization via hydrogen bonding compared to their carboxylic acid counterparts . The target ethyl ester is supplied with a storage recommendation of 'cool, dry place, long-term' , and the 98% purity specification supports its use as a stock intermediate for on-demand hydrolysis to the free acid when needed.

Application
Selection Property
Validation Focus
GPCR agonist lead optimization
4-Bromo-2-fluorophenyl substitution pattern for SAR studies
Target engagement modulation by ortho-fluorine in FPR2/GPR40 models
PROTAC linker synthesis
Ethyl ester stability and bromo cross-coupling handle
Ester hydrolysis resistance and efficient Pd-catalyzed diversification
CNS fragment-based discovery
Modulated lipophilicity and ortho-fluorine metabolic blocking
LogP optimization and CYP oxidation resistance screening
Intermediate storage & handling
Ethyl ester form for solubility and stability
Organic solvent compatibility and reduced dimerization vs. free acid
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